4-Hydroxyisoleucine
Overview
Description
Mechanism of Action
4-Hydroxyisoleucine (4-HIL), also known as (2S,3R)-2-amino-4-hydroxy-3-methylpentanoic acid, is a non-protein amino acid found in fenugreek seeds . It has been recognized for its potential therapeutic effects, particularly in the management of type 2 diabetes mellitus (T2DM) .
Target of Action
The primary targets of 4-HIL are the islets of Langerhans in both rats and humans . These islets are clusters of cells in the pancreas that produce hormones, including insulin. 4-HIL also targets macrophages, immune cells that can accumulate in organs affected by insulin, leading to chronic inflammation and insulin resistance .
Mode of Action
4-HIL increases glucose-induced insulin release through a direct effect on isolated islets of Langerhans . This effect is strictly glucose-dependent, meaning it only occurs at supranormal concentrations of glucose . In addition, 4-HIL enhances insulin sensitivity .
Biochemical Pathways
4-HIL is involved in the glucose-lowering effect of fenugreek seeds . It decreases glucose levels, hepatic glucose production, glucose/insulin ratios, and indicators of hepatic damage . It also increases the utilization of glucose and levels of high-density lipoprotein cholesterol .
Pharmacokinetics
The pharmacokinetics of 4-HIL have been studied using ultra-performance liquid chromatography-tandem mass spectrometry . It has satisfactory cell permeability and may have central nervous system effects due to blood-brain barrier permeation . There is a very slight probability of 4-HIL being a CYP2C9 substrate .
Result of Action
The action of 4-HIL results in increased insulin secretion, lowered fasting blood glucose, 2-h postprandial plasma glucose, and glycated hemoglobin . It also corrects dyslipidemia and improves renal function . In obesity, 4-HIL reduces inflammation and regulates the state of M1/M2 macrophages .
Action Environment
The action of 4-HIL is influenced by environmental factors. For instance, the compound’s insulinotropic activity might account for fenugreek seeds’ antidiabetic properties .
Biochemical Analysis
Biochemical Properties
4-Hydroxyisoleucine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase glucose-induced insulin release . This insulinotropic effect of this compound is observed in a glucose concentration-dependent manner .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to increase insulin sensitivity and reduce inflammation in obesity-related insulin resistance by regulating the state of M1/M2 macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action is related to increased Akt phosphorylation and reduced activation of Jun N-terminal kinase (JNK)1/2, extracellular signal-regulated kinase (ERK)1/2, p38 mitogen-activated protein kinase (MAPK), and nuclear factor (NF)-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the production of this compound can be increased significantly through programming adaptive laboratory evolution .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to reduce weight gain, liver steatosis, and dyslipidemia, and increase systemic insulin sensitivity in mice when administered at a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found to stimulate insulin secretion, reduce blood sugar, and control cholesterol synthesis .
Subcellular Localization
It is known, however, that this compound can influence various cellular processes, suggesting that it may interact with multiple cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxyisoleucine can be synthesized through various methods. One of the primary synthetic routes involves the fermentation process using the l-isoleucine dioxygenase gene isolated from Bacillus thuringiensis . This method has been shown to yield a higher quantity of this compound compared to conventional methods, achieving up to 82% yield .
Another method involves the multi-stage counter-current extraction from fenugreek seeds. This process optimizes factors to prepare an extract with high pharmacological strength, achieving a concentration of up to 1.28 mg/mL . The extraction yield shows that more than 82.5% of this compound can be recovered .
Industrial Production Methods
Industrial production of this compound primarily relies on fermentation techniques due to their efficiency and higher yield . The process involves the isolation and utilization of specific genes from microorganisms to enhance the production of the compound . This method is preferred over traditional extraction methods due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyisoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed in the reduction of this compound.
Substitution: Various nucleophiles can be used in substitution reactions to replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of keto derivatives, while reduction can yield alcohol derivatives. Substitution reactions can result in a variety of modified amino acids with different functional groups.
Scientific Research Applications
4-Hydroxyisoleucine has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Hydroxyisoleucine is unique compared to other similar compounds due to its specific effects on insulin secretion and glucose metabolism. Similar compounds include:
Properties
CAS No. |
781658-23-9 |
---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-2-amino-4-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3?,4?,5-/m0/s1 |
InChI Key |
OSCCDBFHNMXNME-YCXLAJEKSA-N |
SMILES |
CC(C(C)O)C(C(=O)O)N |
Isomeric SMILES |
CC([C@@H](C(=O)O)N)C(C)O |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N |
Pictograms |
Irritant |
Synonyms |
2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic Acid; (2S,3R,4S)-4-Hydroxyisoleucine Major Isomer and (2R,3R,4S)-4-Hydroxyisoleucine Minor Isomer |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-hydroxyisoleucine a potential therapeutic agent for diabetes?
A1: this compound demonstrates promising anti-diabetic properties through multiple mechanisms. It stimulates glucose-dependent insulin secretion directly impacting pancreatic islets [, ]. Additionally, it reduces insulin resistance in muscle and/or liver by activating the insulin receptor substrate-associated phosphoinositide 3-kinase activity []. This dual action makes it a potential candidate for addressing both insulin secretion and sensitivity issues related to diabetes.
Q2: How does this compound impact glucose uptake in cells?
A2: Studies using BRIN-BD11 cells, a non-insulin-responsive pancreatic beta cell model, showed that this compound increases glucose uptake []. This effect is directly correlated with glucose concentration, being more pronounced at higher glucose levels []. The mechanism appears to involve new protein synthesis and is strongly dependent on GLUT1 activity, suggesting utilization of the basal glucose consumption pathway [].
Q3: What is the role of mitochondria in the mechanism of action of this compound?
A3: Research suggests a strong dependence of this compound activity on mitochondrial respiration []. Real-time monitoring of cell metabolism revealed that it significantly upregulates glycolysis, unlike its structural analog isoleucine []. This, along with the observed effects of mitochondrial calcium signaling and pyruvate carrier inhibition, highlights the crucial role of mitochondria in the compound's mechanism of action [].
Q4: What is the molecular formula and weight of this compound?
A4: While the provided texts don't explicitly state the molecular formula and weight, they repeatedly refer to it as an "amino acid" [, , , , ]. Based on its structure and name, we can deduce:
Q5: Does this compound possess any catalytic properties?
A5: The provided research focuses primarily on the therapeutic potential of this compound, particularly its anti-diabetic properties. There is no mention of it being used as a catalyst or possessing any catalytic activity.
Q6: Have computational methods been used to study this compound?
A8: Yes, computational studies have been conducted on this compound. One study used ADMETLab 2.0 to predict its drug-related properties, including physicochemical properties, permeability, and potential toxicity []. Additionally, Density Functional Theory (DFT) calculations provided further support for the findings from drug-like property predictions [].
Q7: What evidence supports the anti-diabetic effects of this compound?
A7: Numerous studies using both in vitro and in vivo models provide evidence for the anti-diabetic effects of this compound:
- In vitro: It stimulates glucose-induced insulin release in isolated islets of Langerhans from rats and humans [].
- Animal Models:
- Reduces blood glucose levels in streptozotocin-induced type 1 diabetic rats [].
- Improves glucose and lipid metabolism in diet-induced obese mice [].
- Decreases elevated plasma triglyceride and total cholesterol levels in a hamster model of diabetes [].
- Exhibits anti-hyperglycaemic and anti-dyslipidemic properties in db/db mice, a model of type II diabetes [].
Q8: How is this compound typically quantified in various matrices?
A8: Several analytical methods have been developed and validated for the quantification of this compound. These methods include:
- HPLC-ELSD (Evaporative Light Scattering Detector): This method provides a simple and rapid approach for determining this compound content in fenugreek seeds [].
- HPLC with Pre-column Derivatization: This technique, employing derivatization with ophthalaldehyde, offers a sensitive and accurate way to measure this compound content [].
- HPTLC-Scanner Densitometry: This method allows for simultaneous analysis of trigonelline and this compound in fenugreek seeds, providing a comprehensive assessment of bioactive compounds [].
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and reliable method allows for accurate quantification of this compound in biological samples, such as plasma [].
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